3-(2,3-Dimethylphenyl)phenol
Overview
Description
3-(2,3-Dimethylphenyl)phenol is an organic compound with the molecular formula C14H14O It is a derivative of phenol, where the phenyl group is substituted with two methyl groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2,3-Dimethylphenyl)phenol can be synthesized through several methods. One common approach involves the hydroxylation of 2,3-dimethylphenyl compounds. For instance, the reaction of 2,3-dimethylphenyl halides with hydroxide ions under suitable conditions can yield this compound . Another method involves the oxidation of 2,3-dimethylphenyl compounds using oxidizing agents like phthaloyl peroxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes. For example, the palladium-catalyzed hydroxylation of aryl halides in the presence of a base such as potassium hydroxide is a widely used method . This method is favored due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the hydroxyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include phthaloyl peroxide and other peroxides.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitrating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
3-(2,3-Dimethylphenyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenyl)phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylphenol: A closely related compound with similar chemical properties.
2,4-Dimethylphenol: Another isomer with different substitution patterns.
2,5-Dimethylphenol: Similar in structure but with methyl groups at different positions.
Uniqueness
3-(2,3-Dimethylphenyl)phenol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in certain chemical syntheses and applications where other isomers may not be as effective .
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-5-3-8-14(11(10)2)12-6-4-7-13(15)9-12/h3-9,15H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMUMXBEMBZWGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608656 | |
Record name | 2',3'-Dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365427-18-5 | |
Record name | 2',3'-Dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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